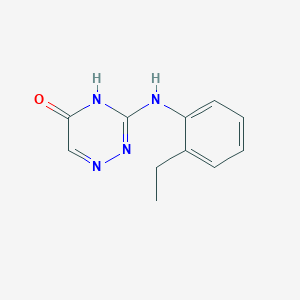
Sodium 5-methoxypyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-methoxypyridine-3-sulfinate is an organosulfur compound that features a pyridine ring substituted with a methoxy group at the 5-position and a sulfinate group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methoxypyridine-3-sulfinate typically involves the sulfonation of 5-methoxypyridine. One common method includes the reaction of 5-methoxypyridine with sulfur dioxide and an oxidizing agent such as hydrogen peroxide in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the sulfinate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in achieving high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfonate.
Reduction: Under specific conditions, it can be reduced to the corresponding sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Sodium 5-methoxypyridine-3-sulfonate.
Reduction: 5-Methoxypyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 5-methoxypyridine-3-sulfinate has several applications in scientific research:
Biology: It is studied for its potential biological activity and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of sodium 5-methoxypyridine-3-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, where it displaces other groups in the molecule. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Vergleich Mit ähnlichen Verbindungen
Sodium pyridine-3-sulfinate: Similar structure but without the methoxy group.
Sodium 5-methoxypyridine-2-sulfinate: Similar structure but with the sulfinate group at the 2-position.
Sodium 5-methoxypyridine-4-sulfinate: Similar structure but with the sulfinate group at the 4-position.
Uniqueness: Sodium 5-methoxypyridine-3-sulfinate is unique due to the specific positioning of the methoxy and sulfinate groups on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H6NNaO3S |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
sodium;5-methoxypyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-10-5-2-6(11(8)9)4-7-3-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
LZCJPVZUYMWGQR-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC(=CN=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)


![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)

![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)

![2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13110174.png)




